molecular formula C6H14ClNO3 B6251733 ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride CAS No. 75014-35-6

ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride

Cat. No.: B6251733
CAS No.: 75014-35-6
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride is an organic compound with a variety of applications in scientific research and industry It is known for its unique chemical structure, which includes an ethyl ester group, a hydroxyethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol to form ethyl 2-[(2-hydroxyethyl)amino]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form primary alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) are used, while hydrolysis often involves aqueous base or acid.

Major Products

    Substitution: Various substituted amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, and its hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical and chemical processes.

Comparison with Similar Compounds

Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride can be compared to similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

CAS No.

75014-35-6

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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